2,6-Dichloro-4-(methylsulfonyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBGNTCBLZAIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352867 | |

| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20951-05-7 | |

| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(methylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,6-Dichloro-4-(methylsulfonyl)phenol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

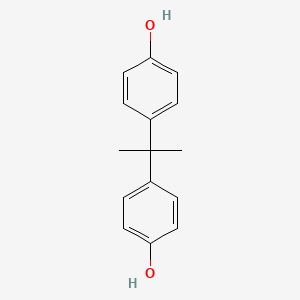

2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated phenolic compound featuring a sulfonyl functional group. Its structure, characterized by ortho-chlorine substitution relative to the hydroxyl group and a para-methylsulfonyl group, imparts distinct chemical properties that make it a compound of interest for various applications, including as a potential intermediate in organic synthesis and drug discovery. The electron-withdrawing nature of the chlorine atoms and the methylsulfonyl group significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring. This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental methodologies and logical workflows.

Core Chemical and Physical Properties

The properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

General Information

| Property | Value | Reference |

| CAS Number | 20951-05-7 | [1][2] |

| Molecular Formula | C₇H₆Cl₂O₃S | [1] |

| Molecular Weight | 241.09 g/mol | [2][3] |

| Physical Form | Solid | [1][2] |

| Purity (Typical) | ≥95.0% | [1][2] |

Physical Properties

| Property | Value | Unit | Reference |

| Melting Point | 223 - 224 | °C | [2][3] |

| Boiling Point | 400 | °C (at 760 mmHg) | [3] |

| Density | 1.57 | g/cm³ | [3] |

Spectroscopic and Structural Identifiers

| Identifier | Value | Reference |

| InChI | 1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | [2] |

| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1][2] |

Experimental Protocols & Methodologies

Determination of Melting Point

The melting point of a solid compound like this compound is a crucial indicator of purity and is typically determined using a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accuracy.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point. A narrow range typically indicates high purity.

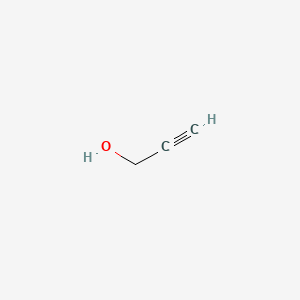

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be extrapolated from established methods for analogous compounds.[4][5] The process would likely involve two key steps: the selective chlorination of a para-substituted phenol followed by oxidation of a thioether to a sulfone.

-

Step 1: Dichlorination of 4-(Methylthio)phenol: The starting material, 4-(methylthio)phenol, is subjected to regioselective chlorination at the ortho positions to the hydroxyl group. This is often achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.

-

Step 2: Oxidation to the Sulfone: The resulting 2,6-dichloro-4-(methylthio)phenol is then oxidized. A strong oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or hydrogen peroxide, is used to convert the thioether group (-S-CH₃) into a methylsulfonyl group (-SO₂-CH₃), yielding the final product.[5]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis pathway and a general workflow for characterizing the physical and chemical properties of the compound.

Caption: Proposed two-step synthesis of this compound.

Caption: General workflow for the characterization of a synthesized chemical compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,6-Dichloro-4-(methylsulphonyl)phenol | 20951-05-7 [sigmaaldrich.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]

An In-Depth Technical Guide to 2,6-Dichloro-4-(methylsulfonyl)phenol (CAS: 20951-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(methylsulfonyl)phenol is a halogenated aromatic organic compound with the chemical formula C₇H₆Cl₂O₃S.[1] Its structure, featuring a phenol ring substituted with two chlorine atoms ortho to the hydroxyl group and a methylsulfonyl group at the para position, suggests potential for biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis pathway, and a hypothesized mechanism of action based on structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential applications of this molecule in drug discovery and other scientific endeavors.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological information for this compound and related compounds. It is important to note that specific toxicological data for the target compound is limited, and information from structurally similar molecules should be interpreted with caution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20951-05-7 | [1] |

| Molecular Formula | C₇H₆Cl₂O₃S | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1] |

| Boiling Point | 223-224 °C |

Table 2: Toxicological Profile of Structurally Related Dichlorophenols

| Endpoint | Test Species | Route of Exposure | Observation | Source |

| Acute Oral Toxicity (LD50) | Mouse/Rat | Oral | Low to moderate toxicity (580-4500 mg/kg bw) for 2,4-dichlorophenol. | [2] |

| Acute Dermal Toxicity (LD50) | Mouse/Rat | Dermal | Moderate toxicity (780 mg/kg bw) for 2,4-dichlorophenol. | [2] |

| Skin Corrosion/Irritation | Not specified | Dermal | 2,4-dichlorophenol is considered corrosive to the skin. | [2] |

| Eye Irritation | Not specified | Ocular | 2,4-dichlorophenol may cause irreversible eye damage. | [2] |

Disclaimer: The toxicological data presented is for 2,4-dichlorophenol, a structurally related compound. The toxicological properties of this compound have not been fully elucidated and should be handled with appropriate safety precautions.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the chlorination of 4-(methylsulfonyl)phenol. This approach is based on established methods for the synthesis of related 2,6-dichlorophenols.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-(methylsulfonyl)phenol (1 equivalent) in a suitable inert solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Chlorination: Cool the solution to 0°C using an ice bath. Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Hypothesized Biological Activity and Mechanism of Action

While direct experimental data for this compound is scarce, its structural similarity to 2,6-dichloro-4-nitrophenol (DCNP), a known inhibitor of phenolsulfotransferases (PSTs), strongly suggests a similar mechanism of action.[3] PSTs are a family of phase II metabolizing enzymes that catalyze the sulfonation of a wide range of xenobiotics and endogenous compounds, facilitating their excretion. Inhibition of these enzymes can have significant pharmacological and toxicological consequences.

Proposed Signaling Pathway: Inhibition of Sulfonation

The following diagram illustrates the general pathway of phenol sulfonation and the hypothesized point of inhibition by this compound.

Caption: Hypothesized inhibition of phenolsulfotransferase by the compound.

Experimental Protocol: Phenolsulfotransferase (PST) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PSTs.

-

Reagents and Materials:

-

Recombinant human phenolsulfotransferase (e.g., SULT1A1).

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor.

-

A suitable phenolic substrate (e.g., p-nitrophenol).

-

This compound (test inhibitor).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

96-well microplates.

-

Microplate reader.

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PST enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the phenolic substrate and PAPS to each well.

-

Monitor the formation of the product (e.g., p-nitrophenyl sulfate) over time by measuring the absorbance at a specific wavelength using a microplate reader.

-

Include appropriate controls (no enzyme, no inhibitor, no substrate).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a compound with potential for biological activity, likely as an inhibitor of phenolsulfotransferase enzymes. While direct experimental evidence is currently limited, this technical guide provides a solid foundation for future research by outlining its physicochemical properties, proposing a viable synthetic route, and detailing a hypothetical experimental protocol to investigate its mechanism of action. Further studies are warranted to fully characterize the pharmacological and toxicological profile of this compound and to explore its potential applications in drug development and other scientific fields.

References

An In-Depth Technical Guide to 2,6-Dichloro-4-(methylsulfonyl)phenol: Molecular Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-dichloro-4-(methylsulfonyl)phenol, alongside a review of synthetic methodologies for related compounds that can inform its preparation. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic compound containing a sulfonyl functional group. Its chemical structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 6, and a methylsulfonyl group at position 4.

Molecular Formula: C₇H₆Cl₂O₃S[1]

Molecular Weight: 241.08 g/mol [1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O₃S | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| CAS Number | 20951-05-7 | |

| Physical Form | Solid | [1] |

| Melting Point | 223-224 °C | |

| Purity | Typically ≥95.0% | [1] |

| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

General Synthetic Strategy

A plausible synthetic route to this compound could involve the chlorination of a 4-(methylsulfonyl)phenol precursor or the introduction of the methylsulfonyl group onto a pre-chlorinated phenol.

Experimental Protocol: Preparation of 2,6-Dichlorophenol from Phenol

This protocol describes a general method for the chlorination of phenol, a foundational reaction in the synthesis of chlorinated phenols.

Materials:

-

Phenol

-

Chlorobenzene (Solvent)

-

N-Methylaniline (Catalyst)

-

Chlorine gas

-

Nitrogen gas

Procedure:

-

In a chlorination kettle, add phenol, chlorobenzene, and N-methylaniline.

-

Stir the mixture and slowly raise the temperature to 65-75 °C.

-

Introduce chlorine gas at a controlled rate (e.g., 5-30 cubic liters/h), maintaining the reaction temperature between 70-100 °C.

-

Upon completion of the chlorination, purge the reaction vessel with nitrogen to remove any residual chlorine gas.

-

The resulting chlorinated phenol can then be purified by distillation.[2]

Experimental Protocol: Preparation of 2,6-Dichloro-4-nitrophenol

This protocol details the sulfonation and subsequent nitration of 2,6-dichlorophenol, which is a key intermediate. This process could be conceptually adapted to introduce a sulfonyl group.

Materials:

-

2,6-Dichlorophenol

-

Sulfuric acid

-

Nitric acid

-

Water

Procedure:

-

Sulfonylation: Heat a mixture of 2,6-dichlorophenol and sulfuric acid at a temperature between 100°C and 150°C for 0.5 to 5 hours.

-

Cool the reaction mixture and dilute with water to obtain 3,5-dichloro-4-hydroxybenzenesulfonic acid.

-

Nitration: Add nitric acid to the sulfonic acid derivative at a controlled temperature.

-

The resulting 2,6-dichloro-4-nitrophenol precipitates and can be isolated by filtration, washed with water, and dried.[3]

Biological Activity and Potential Applications

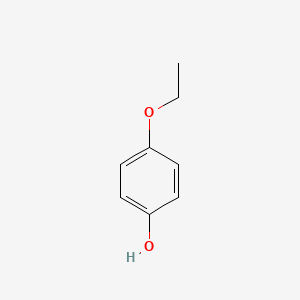

The biological activities of many halogenated phenols and sulfonyl-containing compounds are well-documented, suggesting potential areas of investigation for this compound.

Phenolic compounds, in general, are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[4] The introduction of halogen atoms, such as chlorine, can significantly enhance the biological activity of phenols.[4]

A structurally related compound, 2,6-dichloro-4-nitrophenol, has been shown to be a selective inhibitor of phenol sulfation in vivo.[5] This suggests that this compound may also interact with sulfotransferase enzymes, a possibility that warrants further investigation in drug discovery programs. The general mechanism of action for many phenolic compounds involves the disruption of microbial cell walls and the denaturation of proteins.[6]

Characterization Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from data on similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the phenol ring and a singlet for the methyl protons of the sulfonyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule, including the two equivalent chlorinated aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the methylsulfonyl group, and the methyl carbon.

-

FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-Cl stretching vibrations, S=O stretching of the sulfonyl group, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates a potential synthetic workflow based on the preparation of related compounds.

Caption: A potential synthetic workflow for this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]

- 3. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Inhibition of sulfation of phenols in vivo by 2,6-dichloro-4-nitrophenol: selectivity of its action in relation to other conjugations in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

Navigating the Solubility of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the solubility of 2,6-Dichloro-4-(methylsulfonyl)phenol in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. This includes a detailed protocol for the widely accepted shake-flask method, expected solubility trends based on the compound's physicochemical properties, and templates for standardized data presentation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvents. Key properties are summarized in the table below. The molecule's structure, featuring a polar phenolic hydroxyl group and a polar methylsulfonyl group, alongside non-polar dichlorinated benzene ring, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O₃S | [1] |

| Molecular Weight | 241.09 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 223-224 °C | [2] |

| InChI Key | CTBGNTCBLZAIRI-UHFFFAOYSA-N | [1] |

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly across different organic solvents. The presence of both polar (hydroxyl and methylsulfonyl groups) and non-polar (dichlorinated aromatic ring) features suggests that it may exhibit reasonable solubility in a range of solvents.

It is anticipated to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) compared to non-polar solvents (e.g., hexane). A structurally similar compound, 2,6-Dichloro-4-nitrophenol, is reported to be soluble in methanol at a concentration of 1 g/10 mL.[3] This suggests that this compound may also exhibit good solubility in polar organic solvents.

However, precise quantitative data is not currently available in scientific literature. Therefore, experimental determination is necessary for accurate solubility assessment.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a solid in a solvent. The following protocol is adapted for determining the solubility of this compound in various organic solvents.

Materials

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 4 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method with a proper calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Experimental Workflow Diagram

Caption: Workflow for the determination of this compound solubility using the shake-flask method.

Data Presentation

For clear and consistent reporting of experimentally determined solubility data, the following table structure is recommended.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | ||

| Acetone | 25 | HPLC/UV-Vis | ||

| Ethyl Acetate | 25 | HPLC/UV-Vis | ||

| Dichloromethane | 25 | HPLC/UV-Vis | ||

| Toluene | 25 | HPLC/UV-Vis | ||

| n-Hexane | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC/UV-Vis |

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled and reported during experimental determination:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with increasing temperature.

-

Solvent Polarity: As discussed, the polarity of the organic solvent will play a critical role in its ability to dissolve the compound.

-

Purity of the Compound: Impurities in the solid can affect its measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

References

Synthesis of 2,6-Dichloro-4-(methylsulfonyl)phenol from 2,6-dichlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthesis pathway for 2,6-Dichloro-4-(methylsulfonyl)phenol, a compound of interest in pharmaceutical and agrochemical research, starting from the readily available 2,6-dichlorophenol. The described pathway involves a series of robust chemical transformations, including nitration, reduction, diazotization, thiomethylation, and oxidation. This document provides detailed experimental protocols derived from established methodologies for analogous compounds, presents quantitative data in structured tables, and includes visualizations to elucidate the synthesis workflow.

Proposed Synthesis Pathway

The transformation of 2,6-dichlorophenol to this compound can be achieved through a five-step sequence. This pathway is designed to strategically introduce the required functional groups while managing selectivity and yield.

Caption: Proposed five-step synthesis pathway from 2,6-dichlorophenol to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, yields, and purity, are summarized in the subsequent tables.

Step 1: Nitration of 2,6-Dichlorophenol

The initial step involves the regioselective nitration of 2,6-dichlorophenol at the para-position to yield 2,6-dichloro-4-nitrophenol. This electrophilic aromatic substitution is a critical step, and controlling the reaction conditions is key to achieving high yield and purity.[1][2][3][4]

Protocol:

-

To a stirred solution of 2,6-dichlorophenol (1.0 eq) in a suitable solvent such as carbon tetrachloride or tetrachloroethylene, slowly add a nitrating agent.[1][4] A mixture of concentrated nitric acid (1.1-1.2 eq) and concentrated sulfuric acid is a common nitrating agent.[2][3]

-

Maintain the reaction temperature between 35-50°C during the addition.[1][2]

-

After the addition is complete, continue stirring for 2-4 hours at the same temperature to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.

-

The crude product is washed with water to remove residual acids and then dried under reduced pressure.

| Parameter | Value | Reference |

| Molar Ratio (2,6-dichlorophenol:Nitric Acid) | 1 : 1.1 - 1.2 | [2][3] |

| Solvent | Carbon Tetrachloride / Sulfuric Acid | [1][2] |

| Temperature | 35-50°C | [1][2] |

| Reaction Time | 2-4 hours | [1] |

| Yield | 85-95% | [2] |

| Purity (HPLC) | >98.5% | [2][4] |

Table 1: Quantitative data for the nitration of 2,6-dichlorophenol.

Step 2: Reduction of 2,6-Dichloro-4-nitrophenol

The nitro group of 2,6-dichloro-4-nitrophenol is then reduced to an amino group to form 4-amino-2,6-dichlorophenol. This can be achieved through various reduction methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or hydrazine hydrate.[3][4]

Protocol (using Hydrazine Hydrate):

-

Suspend 2,6-dichloro-4-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.[4]

-

Add a catalytic amount of a suitable catalyst, such as Raney nickel or a commercial reduction catalyst.[4]

-

Heat the mixture to 75°C with stirring.

-

Slowly add hydrazine hydrate (80% solution, ~1.5 eq) to the reaction mixture.[4]

-

After the addition, reflux the mixture for 3 hours.

-

The hot reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is cooled, filtered, and dried to yield 4-amino-2,6-dichlorophenol.

| Parameter | Value | Reference |

| Molar Ratio (Nitrophenol:Hydrazine Hydrate) | 1 : 1.5 | [4] |

| Solvent | Ethanol | [4] |

| Catalyst | Reduction Catalyst (e.g., H-C2) | [4] |

| Temperature | 75°C to reflux | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | ~85% | [4] |

| Purity (HPLC) | >99% | [4] |

Table 2: Quantitative data for the reduction of 2,6-dichloro-4-nitrophenol.

Step 3: Diazotization and Thiolation

The amino group of 4-amino-2,6-dichlorophenol is converted to a diazonium salt, which is a versatile intermediate. This is followed by a Sandmeyer-type reaction to introduce a sulfur-containing functional group. A common method involves the use of potassium ethyl xanthate, which upon hydrolysis and methylation, yields the desired thioether.[5][6]

Protocol:

-

Diazotization: Dissolve 4-amino-2,6-dichlorophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.[7] Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C. Stir for 30 minutes.

-

Sandmeyer-type Reaction: In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Hydrolysis and Methylation: The crude xanthate is hydrolyzed by treatment with a base (e.g., NaOH or KOH) to form the corresponding thiophenolate. Subsequent treatment with a methylating agent, such as methyl iodide (CH₃I), will yield 2,6-dichloro-4-(methylthio)phenol.

| Parameter | Value |

| Molar Ratio (Aminophenol:NaNO₂) | 1 : 1.05 |

| Molar Ratio (Diazonium Salt:KEX) | 1 : 1.1 |

| Diazotization Temperature | 0-5°C |

| Methylating Agent | Methyl Iodide (CH₃I) |

| Estimated Yield | 60-70% (over 3 steps) |

Table 3: Estimated quantitative data for the diazotization, thiolation, and methylation sequence.

Step 4: Oxidation to the Sulfone

The final step is the oxidation of the methylthio group of 2,6-dichloro-4-(methylthio)phenol to the corresponding methylsulfonyl group. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid.[3][8][9]

Protocol:

-

Dissolve 2,6-dichloro-4-(methylthio)phenol (1.0 eq) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Molar Ratio (Thioether:H₂O₂) | 1 : 2.2-2.5 | [3][9] |

| Solvent | Glacial Acetic Acid | [3] |

| Temperature | Room Temperature to 50°C | [9] |

| Estimated Yield | >90% | [3] |

Table 4: Quantitative data for the oxidation of 2,6-dichloro-4-(methylthio)phenol.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,6-dichlorophenol is a feasible multi-step process. The pathway outlined in this guide utilizes well-established and reliable chemical transformations. For researchers and professionals in drug development, this guide provides a comprehensive framework for the laboratory-scale synthesis of this target molecule. Careful execution of each step, with attention to reaction conditions and purification techniques, is crucial for achieving high yields and purity of the final product. Further optimization of each step may be possible depending on the specific laboratory conditions and available resources.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Unraveling the Potential Mechanisms of Action of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action of 2,6-Dichloro-4-(methylsulfonyl)phenol. This technical guide, therefore, presents a theoretical framework based on the known biological activities of structurally related compounds, namely dichlorophenol and methylsulfonyl phenol derivatives. The proposed mechanisms and experimental data herein are intended to serve as a strategic starting point for the investigation of this compound.

Introduction

This compound is a halogenated phenolic compound with a molecular formula of C₇H₆Cl₂O₃S.[1] Its structure, featuring a dichlorinated phenol ring and a methylsulfonyl group, suggests the potential for a range of biological activities. Phenolic compounds are widely recognized for their diverse pharmacological properties, including antioxidant, antimicrobial, and enzyme inhibitory effects. The presence of chlorine atoms and a methylsulfonyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn dictate its interaction with biological targets. This guide explores potential mechanisms of action for this compound by drawing parallels with the established activities of similar chemical entities.

Potential Mechanisms of Action and Associated Signaling Pathways

Based on the structure of this compound, several potential mechanisms of action can be hypothesized. These are primarily centered around enzyme inhibition and the modulation of cellular stress responses.

Topoisomerase IIα Inhibition

Dichlorinated phenolic compounds have been identified as inhibitors of topoisomerase IIα, a critical enzyme in DNA replication and chromosome organization. Inhibition of this enzyme leads to the stabilization of the DNA-enzyme cleavage complex, resulting in DNA strand breaks and the induction of apoptosis in proliferating cells.

Hypothesized Signaling Pathway:

Caption: Hypothesized pathway of Topoisomerase IIα inhibition.

N-Acyl-Phosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Certain dichlorophene analogs have been shown to inhibit NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD would lead to decreased levels of NAEs, potentially impacting signaling pathways related to inflammation, pain, and appetite.

Hypothesized Signaling Pathway:

Caption: Hypothesized pathway of NAPE-PLD inhibition.

Antimicrobial Activity

Phenolic compounds are well-documented antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilic nature of the dichlorinated phenol ring would facilitate its partitioning into the lipid bilayer of bacterial membranes.

Hypothesized Workflow for Antimicrobial Activity:

Caption: Potential mechanisms of antimicrobial action.

Antioxidant Activity

The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, a hallmark of antioxidant activity. The electron-withdrawing nature of the chlorine and methylsulfonyl groups may modulate the antioxidant potential of the phenol.

Hypothesized Antioxidant Mechanism:

Caption: General mechanism of free radical scavenging by a phenolic compound.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols outlined in the subsequent section.

Table 1: Hypothetical Topoisomerase IIα Inhibition Data

| Compound Concentration (µM) | % Inhibition of DNA Relaxation |

| 0.1 | 5 ± 2 |

| 1 | 25 ± 5 |

| 10 | 75 ± 8 |

| 100 | 98 ± 1 |

Table 2: Hypothetical NAPE-PLD Inhibition Data

| Compound Concentration (µM) | NAPE-PLD Activity (% of Control) |

| 0.01 | 95 ± 4 |

| 0.1 | 60 ± 7 |

| 1 | 15 ± 3 |

| 10 | 2 ± 1 |

Table 3: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 128 |

Table 4: Hypothetical Antioxidant Activity Data

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 50 |

| ABTS Radical Scavenging | 35 |

| Ferric Reducing Antioxidant Power (FRAP) | 80 (µM Fe(II) equivalent) |

Experimental Protocols

Detailed methodologies for investigating the potential mechanisms of action of this compound are provided below.

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase IIα.

-

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase IIα assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)

-

This compound stock solution in DMSO

-

Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

-

-

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or vehicle control (DMSO).

-

Initiate the reaction by adding a pre-determined amount of topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition.

-

NAPE-PLD Activity Assay

This assay quantifies the activity of NAPE-PLD by measuring the formation of a fluorescent NAE product from a synthetic NAPE substrate.

-

Materials:

-

Recombinant human NAPE-PLD

-

Fluorescent NAPE substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the fluorescent NAPE substrate, and varying concentrations of the test compound or vehicle control.

-

Initiate the reaction by adding NAPE-PLD enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the increase in fluorescence intensity (e.g., Ex/Em = 355/460 nm) using a plate reader.

-

Calculate the percentage of NAPE-PLD activity relative to the vehicle control.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution in DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates at the optimal growth temperature for the microbes (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Materials:

-

DPPH solution in methanol

-

This compound stock solution in methanol

-

Methanol

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Add varying concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells of a 96-well plate.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

-

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure provides a strong basis for hypothesizing its potential as an inhibitor of key cellular enzymes like topoisomerase IIα and NAPE-PLD, as well as an agent with antimicrobial and antioxidant properties. The experimental protocols detailed in this guide offer a comprehensive framework for systematically investigating these potential activities. The resulting data will be crucial for understanding the pharmacological profile of this compound and for guiding future drug development efforts. It is imperative for researchers to conduct these and other relevant assays to build a data-driven understanding of the biological effects of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-(methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for 2,6-dichloro-4-(methylsulfonyl)phenol (CAS No. 20951-05-7). The information herein is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

| Property | Value | Reference |

| CAS Number | 20951-05-7 | [1][2] |

| Molecular Formula | C₇H₆Cl₂O₃S | [1] |

| Molecular Weight | 241.09 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| Purity | 95% | [1][2] |

| Boiling Point | 223-224 °C | [2] |

| Storage Temperature | Ambient Temperature | [2] |

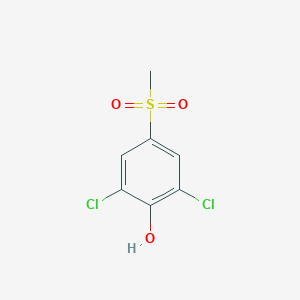

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation mark) |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation mark) |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation mark) |

Data sourced from Apollo Scientific Ltd. MSDS via Sigma-Aldrich[2].

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Ensure safety showers and eyewash stations are readily accessible.[3]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][5]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., butyl, neoprene, or doubled nitrile).[3][6] A lab coat or impervious apron should be worn.[3][6]

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator.[3][5]

3.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or vapors.[3]

-

Remove and wash contaminated clothing before reuse.[7]

3.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] |

The logical flow for an emergency response to an exposure incident is depicted below.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[3][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]

-

Methods for Cleaning Up: Sweep up the solid material and shovel it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3][7]

Experimental Protocols and Safety Considerations

While specific experimental protocols for this compound are not publicly available, general safety measures for handling solid phenolic compounds should be strictly followed.

General Protocol for Weighing and Dissolving:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container, avoiding the creation of dust.

-

Dissolving: Add the solvent slowly to the container with the solid. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.

-

Cleanup: Clean any residual powder from the balance and surrounding area using a damp cloth or towel, taking care not to create dust. Dispose of cleaning materials as hazardous waste.

-

Post-Handling: Wash hands and any exposed skin thoroughly.

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[7] Based on its classification, it is irritating to the skin, eyes, and respiratory system.

-

Ecological Information: No specific ecological data is available. Avoid release into the environment.[3][8]

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2,6-Dichloro-4-(methylsulphonyl)phenol | 20951-05-7 [sigmaaldrich.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide on the Potential Biological Activity of 2,6-Dichloro-4-(methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential biological activities of the compound 2,6-Dichloro-4-(methylsulfonyl)phenol. To date, there is a notable absence of published biological data for this specific molecule. However, based on its structural similarity to the well-characterized inhibitor, 2,6-dichloro-4-nitrophenol (DCNP), we can hypothesize its potential interactions with key metabolic enzymes. DCNP is a known inhibitor of phenol sulfotransferases (SULTs), alcohol dehydrogenases (ADHs), and aldehyde dehydrogenases (ALDHs). The substitution of the electron-withdrawing nitro group in DCNP with a similarly electron-withdrawing methylsulfonyl group in the target compound suggests a comparable biological activity profile. This guide provides a comprehensive overview of the known quantitative data for DCNP, detailed experimental protocols for relevant enzymatic assays, and conceptual diagrams of the implicated signaling pathways to serve as a foundational resource for initiating research into the biological activity of this compound.

Introduction: A Structurally-Informed Hypothesis

This compound is a halogenated phenol derivative. While its synthesis and basic chemical properties are accessible, its biological activity remains uncharacterized in publicly available literature. The scientific rationale for investigating this compound stems from its close structural analogy to 2,6-dichloro-4-nitrophenol (DCNP). The presence of two chlorine atoms ortho to the phenolic hydroxyl group, combined with a strongly electron-withdrawing group at the para position (methylsulfonyl in our target compound, nitro in DCNP), suggests that this compound could exhibit similar biological effects.

DCNP is a recognized inhibitor of several classes of enzymes crucial for xenobiotic and endobiotic metabolism. This guide will, therefore, leverage the existing knowledge on DCNP to propose a targeted research strategy for elucidating the biological activity of this compound.

Potential Biological Targets Based on the Activity of 2,6-dichloro-4-nitrophenol (DCNP)

Based on the documented activities of DCNP, the following enzyme families are proposed as primary targets for this compound:

-

Phenol Sulfotransferases (SULTs): These enzymes are critical for the sulfation of a wide range of substrates, including phenols, steroids, and neurotransmitters. DCNP is a known inhibitor of SULTs.

-

Alcohol Dehydrogenases (ADHs): ADHs are a group of enzymes responsible for the interconversion of alcohols and aldehydes or ketones. DCNP has been shown to inhibit certain isoforms of ADH.

-

Aldehyde Dehydrogenases (ALDHs): ALDHs are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, a key detoxification pathway. DCNP is a documented inhibitor of specific ALDH isoforms.

Quantitative Biological Activity of 2,6-dichloro-4-nitrophenol (DCNP)

The following table summarizes the known quantitative inhibitory activities of DCNP against various enzyme isoforms. This data serves as a benchmark for the anticipated potency of this compound.

| Target Enzyme Family | Specific Isoform | Substrate | Inhibition Constant | Reference |

| Phenol Sulfotransferase | SULT1E1 | Ethinyl Estradiol | IC50 = 20 µM | [1] |

| SULT1A3 | Ethinyl Estradiol | IC50 = 12.4 µM | [1] | |

| Alcohol Dehydrogenase | ADH2 | Not Specified | Ki = 160 µM (competitive) | [2] |

| ADH4 | Not Specified | Ki = 710 µM (competitive) | [2] | |

| Aldehyde Dehydrogenase | ALDH2 | Not Specified | Ki = 7.4 µM (non-competitive) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound against the proposed target enzymes.

Phenol Sulfotransferase (SULT) Inhibition Assay

This protocol is adapted for a 96-well plate format using p-nitrophenol as a substrate.

Materials:

-

Recombinant human SULT enzyme (e.g., SULT1A1, SULT1E1)

-

p-Nitrophenol (substrate)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS, cofactor)

-

This compound (test inhibitor)

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

-

Stop Solution: 0.5 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 µL of varying concentrations of the test inhibitor. For the control wells, add 10 µL of the solvent.

-

Add 70 µL of Assay Buffer containing the SULT enzyme to each well.

-

Add 10 µL of p-nitrophenol solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of PAPS solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Alcohol Dehydrogenase (ADH) Inhibition Assay

This spectrophotometric assay measures the reduction of NAD+ to NADH.

Materials:

-

Recombinant human ADH enzyme (e.g., ADH2, ADH4)

-

Ethanol (substrate)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (test inhibitor)

-

Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.8

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a cuvette, combine 1.5 mL of Assay Buffer, 0.3 mL of ethanol solution, and 0.3 mL of NAD+ solution.

-

Add a desired concentration of the test inhibitor to the cuvette. For the control, add the solvent.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding 0.1 mL of the ADH enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

-

The rate of reaction is proportional to the change in absorbance per minute.

-

Calculate the percentage of inhibition and determine the Ki value through kinetic analysis (e.g., Lineweaver-Burk plot).

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This colorimetric assay measures the production of NADH from the oxidation of an aldehyde.

Materials:

-

Recombinant human ALDH enzyme (e.g., ALDH2)

-

Acetaldehyde (substrate)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (test inhibitor)

-

Assay Buffer: 50 mM HEPES, pH 8.0

-

Colorimetric developer reagent that reacts with NADH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, add 10 µL of varying concentrations of the test inhibitor.

-

Add 50 µL of a master mix containing Assay Buffer, ALDH enzyme, and NAD+ to each well.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of acetaldehyde solution.

-

Immediately add 20 µL of the colorimetric developer reagent.

-

Incubate the plate at room temperature, protected from light, for 15-30 minutes.

-

Measure the absorbance at the appropriate wavelength for the developer used (e.g., 450 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the metabolic pathways potentially inhibited by this compound, based on the known targets of DCNP.

Caption: Proposed inhibition of phenol sulfotransferase (SULT) activity.

Caption: Proposed inhibition of ADH and ALDH in alcohol metabolism.

Experimental Workflow

The diagram below outlines a general workflow for screening and characterizing the inhibitory activity of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of 2,6-Dichloro-4-(methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental fate and degradation of 2,6-Dichloro-4-(methylsulfonyl)phenol. Therefore, this guide synthesizes available information on the target compound with data from structurally similar compounds, primarily other dichlorophenols, to provide a comprehensive overview. Information based on surrogate compounds is explicitly noted.

Introduction

This compound is a halogenated aromatic organic compound. Its structure consists of a phenol ring substituted with two chlorine atoms at the 2 and 6 positions and a methylsulfonyl group at the 4 position. The presence of chlorine atoms and the electron-withdrawing methylsulfonyl group suggests that this compound may exhibit persistence in the environment and potential toxicity, characteristic of many chlorinated phenols.[1] Understanding the environmental fate, including its persistence, mobility, and degradation pathways, is crucial for assessing its potential ecological impact.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution and behavior.

| Property | This compound | 2,6-Dichlorophenol (Surrogate) | 2,4-Dichlorophenol (Surrogate) |

| CAS Number | 20951-05-7 | 87-65-0 | 120-83-2 |

| Molecular Formula | C₇H₆Cl₂O₃S | C₆H₄Cl₂O | C₆H₄Cl₂O |

| Molecular Weight | 241.09 g/mol | 163.00 g/mol | 163.00 g/mol |

| Melting Point | 223-224°C[2] | 68-69°C[3] | 45°C[4] |

| Boiling Point | 400°C at 760 mmHg[2] | 219-220°C[3] | 210°C[3] |

| Vapor Pressure | Not available | 1 mmHg @ 59.5°C[3] | 1 mmHg @ 53.0°C[3] |

| Water Solubility | Not available | Slightly soluble | Slightly soluble[5] |

| pKa | Not available | 6.79 | 7.89[4] |

| Log Kow (Octanol-Water Partition Coefficient) | Not available | 2.75 | 3.06 |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. These include its mobility in soil and water, and its degradation through biological and abiotic pathways.

Mobility and Sorption

The mobility of organic compounds in the environment is largely determined by their tendency to adsorb to soil and sediment. This is often predicted using the soil organic carbon-water partitioning coefficient (Koc). While a Koc value for this compound is not available, the presence of the polar methylsulfonyl group might lead to different sorption behavior compared to other dichlorophenols. For instance, 2,4-dichlorophenol has reported Koc values ranging from 263 to 708, suggesting low to moderate mobility in soil.[4] The pKa of the phenolic hydroxyl group will also influence its mobility, as the anionic form is generally more mobile in water.

Degradation Pathways

The primary degradation pathways for chlorophenols in the environment are biodegradation and photodegradation. Hydrolysis is generally not a significant degradation pathway for chlorophenols under typical environmental pH conditions.[6]

Biodegradation

Microorganisms in soil and water can degrade chlorophenols.[6] The rate of biodegradation is influenced by environmental conditions such as temperature, pH, and the presence of acclimated microbial populations.[6] For example, the half-life of the surrogate 2,6-dichlorophenol in an aquifer slurry was reported to be 20 days.[6] The degradation of dichlorophenols can occur under both aerobic and anaerobic conditions.[6] A potential biodegradation pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage.[6]

Photodegradation

Chlorophenols can undergo photolysis in the presence of sunlight.[6] The primary photochemical mechanism is often the cleavage of the carbon-chlorine bond.[6]

The following diagram illustrates the key factors influencing the environmental fate of this compound.

Caption: Logical relationship of factors affecting the compound's fate.

Experimental Protocols

Accurate determination of this compound in environmental samples is essential for assessing its fate and transport. The following are adapted protocols based on established methods for other dichlorophenols.

Analysis in Water Samples

This protocol is adapted from EPA methodologies for the analysis of phenols in water.

1. Scope and Application: This method is applicable for the determination of this compound in drinking water, groundwater, and surface water.

2. Principle: A water sample is extracted with an organic solvent. The extract is then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) for sensitive and selective detection.

3. Reagents and Materials:

- Solvents: Dichloromethane (DCM), Methanol, Hexane (pesticide grade).

- Reagents: Sodium sulfate (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

- Standards: Analytical standard of this compound.

- Glassware: 1 L separatory funnels, Kuderna-Danish (K-D) concentrator.

4. Sample Collection and Preservation:

- Collect 1 L water samples in amber glass bottles.

- Preserve by acidifying to pH < 2 with HCl.

- Store at 4°C and extract within 7 days.

5. Extraction Procedure:

- Measure 1 L of the water sample into a separatory funnel.

- Add 60 mL of DCM and shake vigorously for 2 minutes.

- Allow the layers to separate and drain the DCM extract.

- Repeat the extraction two more times.

- Combine the extracts and concentrate using a K-D apparatus.

6. Analysis:

- Analyze the concentrated extract by GC-MS.

Analysis in Soil and Sediment Samples

This protocol is adapted from established methods for the analysis of phenols in solid matrices.[7]

1. Scope and Application: This method is applicable for the determination of this compound in soil and sediment samples.[7]

2. Principle: A solid sample is extracted with a suitable solvent using sonication or Soxhlet extraction. The extract is cleaned up, concentrated, and analyzed by GC-MS.[7]

3. Reagents and Materials:

- Extraction Solvents: Acetone/Hexane (1:1, v/v) or Dichloromethane/Acetone (1:1, v/v).[7]

- Cleanup Sorbents: Florisil or silica gel.[7]

4. Sample Collection and Preservation:

- Collect samples in glass jars with Teflon-lined caps.

- Store at 4°C and extract within 14 days.[7]

5. Extraction Procedure (Sonication):

- Weigh 30 g of the homogenized sample and mix with anhydrous sodium sulfate.[7]

- Add 100 mL of acetone/hexane (1:1) and sonicate for 3 minutes.[7]

- Decant the solvent and repeat the extraction two more times.[7]

- Combine the extracts.

6. Extract Cleanup:

- If necessary, use a Florisil or silica gel column to remove interferences.[7]

7. Analysis:

- Concentrate the extract and analyze by GC-MS.

The following diagram illustrates a general experimental workflow for the analysis of this compound in an environmental sample.

Caption: Workflow for environmental sample analysis.

Hypothetical Degradation Pathway

Based on known degradation pathways of other chlorophenols, a hypothetical aerobic biodegradation pathway for this compound is proposed below. The initial step is likely hydroxylation of the aromatic ring, a common mechanism in the microbial degradation of aromatic compounds. This is followed by ring cleavage and further degradation.

Caption: A potential aerobic biodegradation pathway.

Ecotoxicity

There is limited direct ecotoxicological data for this compound. However, chlorophenols as a class of compounds are known to be toxic to aquatic life.[1] The toxicity of dichlorophenols can vary depending on the position of the chlorine atoms. For example, 2,6-dichlorophenol is reported to be toxic to aquatic life.[8]

Conclusion

The environmental fate and degradation of this compound are not well-documented in publicly available literature. Based on the chemical structure and data from surrogate compounds like 2,6-dichlorophenol and 2,4-dichlorophenol, it is anticipated that this compound may exhibit moderate persistence in the environment. Biodegradation and photodegradation are likely to be the primary degradation pathways. Its mobility in soil and water will be influenced by its physicochemical properties, which are also not fully characterized. Further research is needed to definitively determine the environmental behavior and potential ecological risks associated with this compound. This includes studies on its biodegradability in different environmental matrices, identification of its degradation products, and assessment of its ecotoxicity.

References

- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Pivotal Role of 2,6-Dichloro-4-(methylsulfonyl)phenol in Modern Pesticide Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides an in-depth exploration of 2,6-Dichloro-4-(methylsulfonyl)phenol, a key intermediate in the synthesis of advanced pesticides. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical precedents, and discusses its potential applications in the development of novel agrochemicals. While the direct conversion of this intermediate to a specific commercial pesticide is not extensively documented in publicly available literature, its structural similarity to other known pesticide precursors suggests its significant potential in the creation of new herbicidal, fungicidal, or insecticidal agents.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthetic applications. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20951-05-7 | [CymitQuimica] |

| Molecular Formula | C₇H₆Cl₂O₃S | [CymitQuimica] |

| Molecular Weight | 241.08 g/mol | [CymitQuimica] |

| Appearance | Solid | [CymitQuimica] |

| Purity | Typically ≥95% | [CymitQuimica] |

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of related compounds, such as 2,6-dichloro-4-methylphenol, has been achieved through the chlorination of 4-methylphenol.[1][2] A common and effective chlorinating agent for such transformations is sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst to enhance selectivity and yield.

Below is a proposed experimental protocol for the synthesis of this compound, based on analogous reactions.

Reaction: Chlorination of 4-(methylsulfonyl)phenol

Reagents and Materials:

-

4-(methylsulfonyl)phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Secondary amine catalyst (e.g., diethylamine, diisopropylamine) (optional, but may improve yield and selectivity)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Proposed Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for inert gas, dissolve 4-(methylsulfonyl)phenol in a suitable anhydrous solvent. If a catalyst is to be used, it should be added at this stage.

-

Chlorination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount (approximately 2.2 equivalents) of sulfuryl chloride dropwise from the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Logical Workflow for the Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Potential as a Pesticide Intermediate

While direct evidence linking this compound to specific commercial pesticides is scarce in the public domain, its chemical structure is highly indicative of its potential as a precursor for various agrochemicals. The presence of the reactive phenolic hydroxyl group, combined with the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring, makes it a versatile building block for further chemical modifications.

Many established pesticides are synthesized from chlorinated phenolic intermediates. For instance, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is derived from 2,4-dichlorophenol. The structural analogy suggests that this compound could be a precursor to a new generation of pesticides with potentially novel modes of action.

The methylsulfonyl group, in particular, is a common toxophore in various pesticides, contributing to their biological activity. Therefore, it is plausible that this compound is an intermediate in the synthesis of pesticides where this functional group is crucial for efficacy.

Hypothetical Conversion to a Pesticide

A plausible subsequent reaction would involve the derivatization of the phenolic hydroxyl group. For example, etherification or esterification reactions could be employed to introduce other functional moieties, leading to the final active pesticide ingredient.

Caption: Hypothetical pathway for converting the intermediate to a final pesticide.

Conclusion

This compound represents a promising, albeit not widely documented, intermediate for the synthesis of novel pesticides. Its synthesis is achievable through established chlorination protocols of the parent phenol. While the specific end-products derived from this intermediate are not yet clearly identified in public literature, its chemical structure strongly suggests its potential as a building block for a new class of agrochemicals. Further research into the derivatization of this intermediate and the biological activity of its subsequent products could open new avenues in the development of effective and selective pesticides. This guide provides a foundational understanding for researchers and professionals in the agrochemical industry to explore the potential of this versatile chemical compound.

References

Spectral Analysis of 2,6-Dichloro-4-(methylsulfonyl)phenol: A Technical Overview

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the expected spectral characteristics of 2,6-Dichloro-4-(methylsulfonyl)phenol. The following sections present a summary of anticipated data, detailed experimental protocols, and a logical workflow for spectral analysis.

Predicted Spectral Data